

CAS number 23108-72-7 properties and hazards

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Compound of Interest

Compound Name: *Methyl(triphenylphosphine)gold(I)*

Cat. No.: B2427696

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An In-depth Technical Guide to **Methyl(triphenylphosphine)gold(I)** (CAS 23108-72-7): Properties, Synthesis, and Catalytic Applications

Introduction

Methyl(triphenylphosphine)gold(I), identified by CAS number 23108-72-7, is a notable air-stable organogold(I) complex that has garnered significant attention within the scientific community. Its unique combination of stability and reactivity makes it a cornerstone reagent in organometallic chemistry and a versatile catalyst in a multitude of organic transformations.^[1] This compound serves as a valuable precursor for generating highly active cationic gold(I) catalysts, which are pivotal in activating unsaturated carbon-carbon bonds.^[1]

This guide offers a comprehensive technical overview of **Methyl(triphenylphosphine)gold(I)** for researchers, scientists, and professionals in drug development. It delves into its fundamental physicochemical and structural properties, provides a detailed methodology for its synthesis, explores its catalytic applications with a focus on the mechanism of hydroamination, and outlines critical hazard information and safe handling procedures. The content is structured to provide not just data, but also expert insights into the causality and practical application of this important gold complex.

Physicochemical and Structural Properties

Methyl(triphenylphosphine)gold(I) is a white, crystalline powder.^[2] Its stability in air contrasts with many other organometallic compounds, making it a practical and convenient reagent for synthetic applications.^[1] It is generally soluble in organic solvents such as tetrahydrofuran (THF) and dichloromethane (DCM).^[1]

Key Physicochemical Data

Property	Value	Reference
CAS Number	23108-72-7	
Molecular Formula	C ₁₉ H ₁₈ AuP	[2]
Molecular Weight	474.29 g/mol	
Appearance	White crystalline powder	[2]
Melting Point	150-158 °C (with decomposition)	[1]
Storage Temperature	2-8°C	
³¹ P NMR (DCM)	δ = 32.6–33.1 ppm	[1]

Molecular Structure and Geometry

The molecular structure of **Methyl(triphenylphosphine)gold(I)** is defined by a linear coordination geometry at the gold(I) center, which is characteristic of d¹⁰ metal complexes. The gold atom is covalently bonded to a methyl group and coordinated to a triphenylphosphine ligand, with a P-Au-C bond angle approaching 180°. [1] This linearity minimizes steric repulsion between the bulky triphenylphosphine ligand and the methyl group. [1] The triphenylphosphine ligand itself has a significant steric footprint, characterized by a Tolman cone angle of 145°. [1]

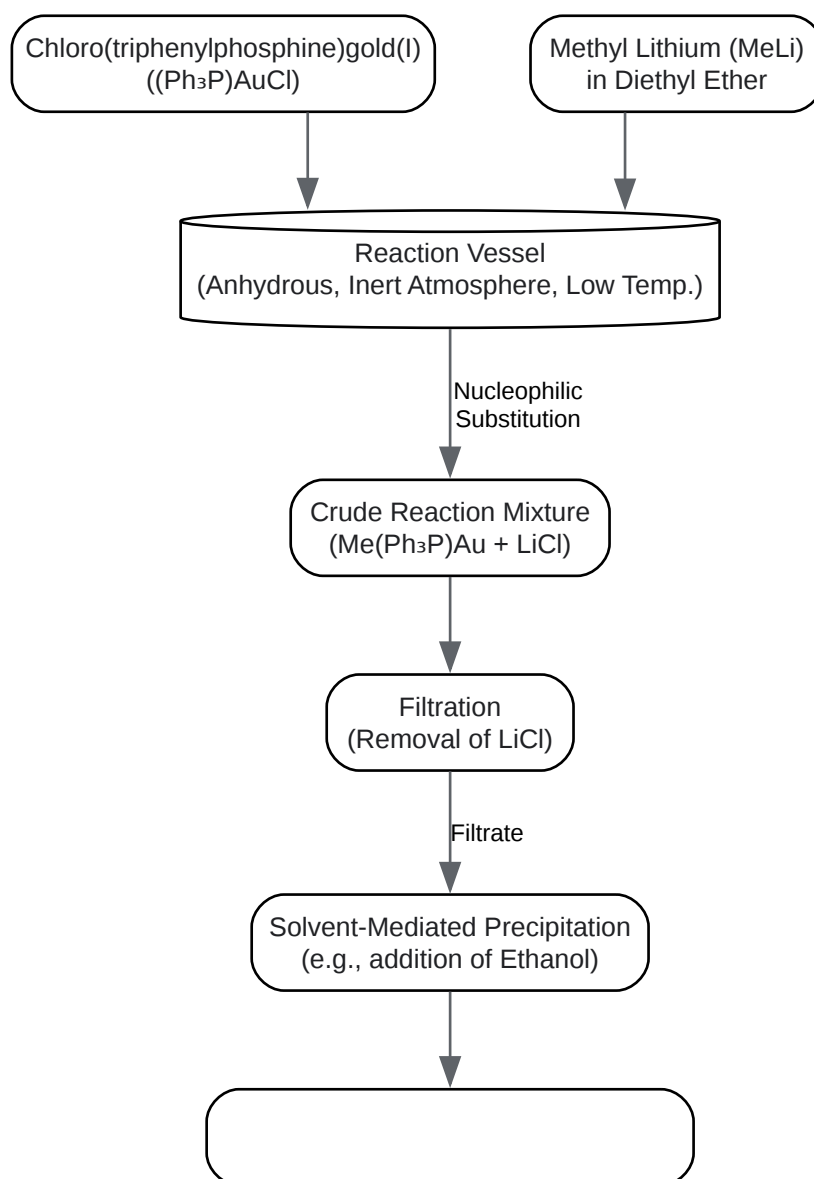
X-ray crystallographic studies have provided precise measurements of its structural parameters. [1]

Structural Parameter	Typical Value	Reference
Au-P Bond Length	2.28 - 2.31 Å	[1]
Au-C Bond Length	2.05 - 2.12 Å	[1]
P-Au-C Bond Angle	~179.3°	[1]

Synthesis of Methyl(triphenylphosphine)gold(I)

The most common and direct method for synthesizing **Methyl(triphenylphosphine)gold(I)** involves the nucleophilic substitution of the chloride ligand in its precursor, Chloro(triphenylphosphine)gold(I) ($(\text{Ph}_3\text{P})\text{AuCl}$), using a strong methylating agent.^[1] This transmetalation reaction is typically performed with methyl lithium (MeLi) or a methyl Grignard reagent (e.g., MeMgCl).^{[1][3]} The underlying principle is the displacement of the chloride ion by the more nucleophilic methyl carbanion.^[1]

Illustrative Synthesis Workflow



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Caption: General workflow for the synthesis of **Methyl(triphenylphosphine)gold(I)**.

Detailed Experimental Protocol

This protocol is illustrative and should be performed by qualified personnel using appropriate safety precautions in a fume hood under an inert atmosphere (e.g., Argon or Nitrogen).

- **Preparation:** In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum, suspend Chloro(triphenylphosphine)gold(I) (1.0 eq) in anhydrous diethyl ether (Et_2O).
- **Reaction:** Cool the suspension to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath. Slowly add a solution of methyl lithium (MeLi) in Et_2O (approx. 1.05 eq) dropwise via syringe over 15 minutes. The reaction mixture is typically stirred at this temperature for 1-2 hours.
- **Workup:** Allow the reaction to warm to room temperature. The completion of the reaction is often indicated by the formation of a clear solution and a white precipitate (LiCl).
- **Isolation:** Filter the mixture through a pad of Celite® to remove the insoluble lithium chloride. Wash the filter cake with additional anhydrous Et_2O .
- **Purification:** Combine the filtrates and reduce the volume under vacuum. The product can be purified by precipitation. This is achieved by carefully adding a less-polar or protic solvent, such as ethanol or hexane, until a white solid forms.[\[1\]](#)
- **Drying:** Collect the white crystalline product by filtration, wash with a small amount of the precipitating solvent, and dry under vacuum. Store the final product at $2\text{-}8^\circ\text{C}$.

Catalytic Applications and Mechanistic Insights

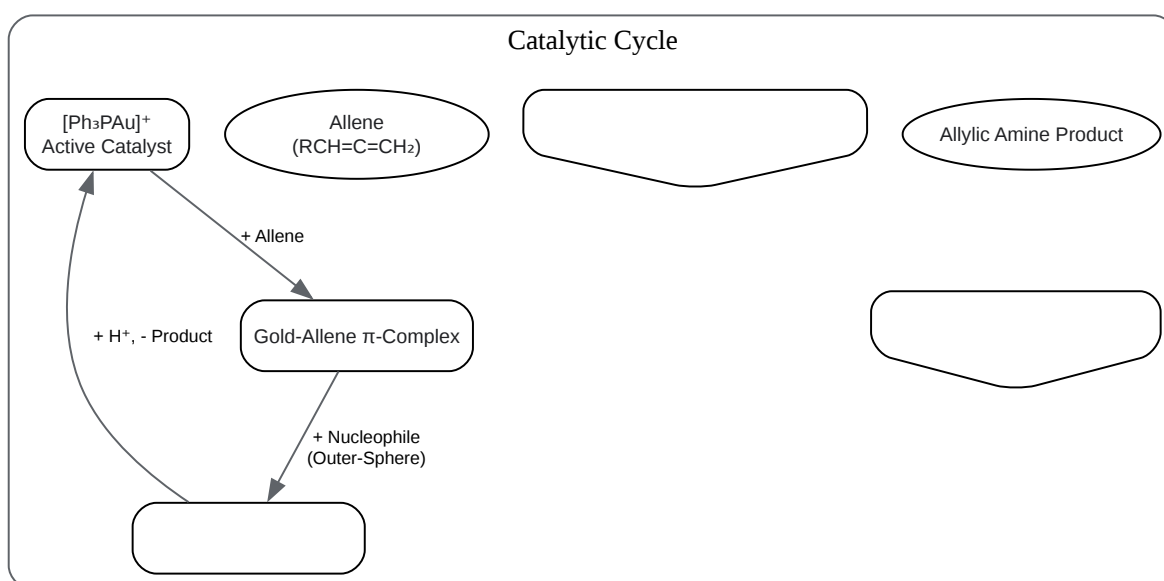
Methyl(triphenylphosphine)gold(I) is a precursor to the catalytically active species $[\text{Ph}_3\text{PAu}]^+$, which is a powerful π -acid for activating alkynes, allenes, and alkenes toward nucleophilic attack.[\[1\]](#) This makes it a highly effective catalyst for a range of organic reactions, including hydroamination, alkynylation, and cyclization.[\[1\]](#)

Focus Application: Intermolecular Hydroamination of Allenes

The gold(I)-catalyzed hydroamination of allenes is a powerful method for forming C-N bonds. Mechanistic studies, combining kinetic analysis and computational work, suggest that the reaction proceeds via an "outersphere" mechanism.[4][5] In this pathway, the nucleophile attacks the allene substrate while the allene is coordinated to the gold center, without prior coordination of the nucleophile to the metal.[4][5]

The reaction is found to be first-order in both the gold catalyst and the allene, but zero-order in the nucleophile, indicating that the nucleophile is not involved in the rate-limiting step.[4][5]

Catalytic Cycle for Hydroamination



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Caption: Proposed "outersphere" mechanism for gold(I)-catalyzed hydroamination of allenes.

Mechanism Explained:

- **Catalyst Activation (Pre-catalysis):** **Methyl(triphenylphosphine)gold(I)** is typically activated by a silver salt (e.g., AgSbF_6) to abstract the methyl group and generate the cationic,

coordinatively unsaturated $[\text{Ph}_3\text{PAu}]^+$ species, which is the active catalyst.[1]

- **π -Complex Formation:** The active catalyst coordinates to the allene, forming a gold-allene π -complex. This coordination polarizes the allene, making it more electrophilic and susceptible to nucleophilic attack.[6]
- **Nucleophilic Attack:** A nucleophile (e.g., an amine or hydrazide) attacks one of the double bonds of the coordinated allene from the "outer sphere" (i.e., without first binding to the gold center). This is the key step and results in the formation of a vinyl-gold intermediate.[5][6]
- **Protodeauration:** The vinyl-gold intermediate undergoes protodeauration (cleavage of the Au-C bond by a proton), which releases the final allylic amine product and regenerates the active $[\text{Ph}_3\text{PAu}]^+$ catalyst, allowing it to re-enter the catalytic cycle.[4]

Hazards and Safe Handling

Methyl(triphenylphosphine)gold(I) is a hazardous chemical and must be handled with care. The following information is derived from its Safety Data Sheet (SDS) and represents best practices for laboratory safety.

GHS Hazard Classification

Pictogram(s)	Signal Word	Hazard Statement(s)
	Warning	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

- **Eye/Face Protection:** Wear safety glasses with side-shields or chemical goggles.
- **Skin Protection:** Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat.

- **Respiratory Protection:** Use only in a well-ventilated area, preferably a certified chemical fume hood. Avoid breathing dust.

Handling and Storage

- **Handling:** Avoid contact with skin, eyes, and clothing. Avoid formation of dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
- **Storage:** Keep the container tightly closed. Store in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C. Store locked up.

First Aid Measures

- **If Swallowed:** Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth.
- **If on Skin:** Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
- **If Inhaled:** Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
- **If in Eyes:** Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Spill and Disposal Procedures

- **Spills:** Avoid dust generation. Take up the material dry (e.g., sweep up) and place it in a suitable container for disposal. Do not let the product enter drains.
- **Disposal:** Waste material must be disposed of in accordance with national and local regulations. It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.

Conclusion

Methyl(triphenylphosphine)gold(I) is a fundamentally important reagent in modern chemistry. Its well-defined linear structure, benchtop stability, and role as a potent catalyst precursor make

it an invaluable tool for synthetic chemists. Understanding its properties, synthesis, and the mechanisms through which it operates is crucial for its effective and safe utilization in research and development. The insights provided in this guide, from its structural parameters to its catalytic cycle in hydroamination, are intended to equip researchers with the knowledge needed to harness the full potential of this versatile gold complex in their scientific endeavors.

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